molecular formula C16H13ClN2O5 B4302500 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid

3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid

Cat. No. B4302500
M. Wt: 348.74 g/mol
InChI Key: YZGZAOHBRUIXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is widely used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes.

Scientific Research Applications

CNQX has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be an effective tool to block the excitatory effects of glutamate on neurons, and thus to study the role of glutamate receptors in synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

Mechanism of Action

CNQX acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor's ion channel and blocks the flow of ions through it, thereby inhibiting the excitatory effects of glutamate on neurons.
Biochemical and physiological effects:
CNQX has been shown to have a number of biochemical and physiological effects, including inhibition of long-term potentiation, reduction of synaptic transmission, and prevention of neuronal death. It has also been shown to have anti-inflammatory and analgesic effects, and to modulate the release of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNQX is its high potency and selectivity for the AMPA receptor subtype, which allows for precise manipulation of glutamate receptor function in vitro and in vivo. However, its use is limited by its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.

Future Directions

There are several future directions for research involving CNQX, including the development of more potent and selective AMPA receptor antagonists, the investigation of the role of glutamate receptors in neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of glutamate receptor modulation. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of CNQX, and to determine its safety and efficacy in animal and human models of disease.

properties

IUPAC Name

3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c17-12-5-1-4-11(7-12)16(22)18-14(9-15(20)21)10-3-2-6-13(8-10)19(23)24/h1-8,14H,9H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGZAOHBRUIXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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